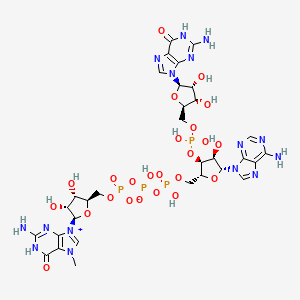

m7GpppApG

Description

Properties

Molecular Formula |

C31H41N15O24P4 |

|---|---|

Molecular Weight |

1131.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C31H41N15O24P4/c1-43-8-46(24-14(43)26(53)42-31(34)40-24)28-18(50)16(48)10(66-28)3-63-72(56,57)69-74(60,61)70-73(58,59)64-4-11-20(19(51)29(67-11)44-6-37-12-21(32)35-5-36-22(12)44)68-71(54,55)62-2-9-15(47)17(49)27(65-9)45-7-38-13-23(45)39-30(33)41-25(13)52/h5-11,15-20,27-29,47-51H,2-4H2,1H3,(H11-,32,33,34,35,36,39,40,41,42,52,53,54,55,56,57,58,59,60,61)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |

InChI Key |

RFVDJKHUSIMMMJ-ZQWUJQRXSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the m7GpppApG Cap Analog

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the 5' Cap

In eukaryotic organisms, the vast majority of messenger RNA (mRNA) molecules undergo a crucial modification at their 5' terminus known as "capping." This cap structure, typically a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge (m7GpppN), is fundamental to the lifecycle of an mRNA molecule.[1][2] It serves multiple essential functions: it protects the mRNA from degradation by 5' exonucleases, facilitates its export from the nucleus to the cytoplasm, and, most critically, acts as the primary recognition site for the translational machinery to initiate protein synthesis.[1][2]

The production of synthetic mRNA for applications ranging from basic research to the development of mRNA-based vaccines and therapeutics relies on recapitulating this natural structure.[3] This is achieved through a process called in vitro transcription (IVT), where a cap or a cap analog is incorporated at the 5' end of the synthesized RNA. The m7GpppApG molecule is a synthetic dinucleotide cap analog designed for this purpose, offering distinct advantages for producing high-quality, translationally competent mRNA.

Core Function and Mechanism of m7GpppApG

The primary function of the m7GpppApG cap analog is to be incorporated co-transcriptionally at the start of an RNA transcript, creating a functional 5' cap structure. This allows the synthetic mRNA to mimic its natural eukaryotic counterpart, ensuring its stability and efficient translation into protein.

Enabling Cap-Dependent Translation

Once incorporated, the m7G moiety of the cap is recognized and bound by the eukaryotic initiation factor 4E (eIF4E), which is a key component of the eIF4F protein complex. This binding event is often the rate-limiting step in translation initiation. The eIF4F complex, also containing the scaffolding protein eIF4G and the RNA helicase eIF4A, recruits the 43S preinitiation complex (comprising the 40S small ribosomal subunit and other initiation factors) to the 5' end of the mRNA. The complex then scans along the mRNA in a 5' to 3' direction until it locates the AUG start codon, at which point the 60S large ribosomal subunit joins to form the 80S elongation-competent ribosome, and protein synthesis begins.

The "Anti-Reverse" Incorporation Advantage

A significant challenge when using simple cap analogs like m7GpppG in IVT is that the RNA polymerase can initiate transcription from the 3'-OH group of either guanosine residue in the dinucleotide. This can lead to up to 50% of the synthesized mRNA having the cap incorporated in a reverse orientation (Gppp-m7G-RNA). These reverse-capped transcripts are not recognized by eIF4E and are therefore translationally incompetent, reducing the overall yield of functional protein.

The m7GpppApG analog inherently solves this problem. As a dinucleotide, transcription initiation by the polymerase (e.g., T7) must occur via a nucleophilic attack from the 3'-OH group on the guanosine (G) of the ApG sequence to form a phosphodiester bond with the first templated nucleotide. The m7G moiety lacks the required 3'-OH for chain elongation, ensuring it is exclusively incorporated in the correct, forward orientation. This strategy contrasts with another class of "Anti-Reverse Cap Analogs" (ARCAs) which typically feature a modification (e.g., 3'-O-methylation) on the m7G ribose to block elongation from that end. The dinucleotide approach of m7GpppApG achieves the same goal of orientation-specific incorporation, leading to a more homogenous population of correctly capped, translationally active mRNA.

Quantitative Data Presentation

The use of cap analogs that prevent reverse incorporation, such as m7GpppApG and other ARCAs, results in a significant increase in the translational efficiency of the resulting mRNA compared to uncapped or standard-capped transcripts. Studies have consistently shown that ensuring 100% correct orientation doubles the population of active mRNAs, leading to a corresponding increase in protein yield.

| mRNA 5' Structure | Capping Method | % Correct Orientation | Relative Translational Efficiency |

| None (pppG-RNA) | No Cap Analog | N/A | 1x (Baseline) |

| m7GpppG-RNA | Standard Cap Analog | ~50% | ~15-20x |

| m7GpppApG-RNA | Dinucleotide Analog | 100% | ~30-45x |

| ARCA-RNA | 3'-O-Me ARCA | 100% | ~30-45x |

Table 1: Comparison of Translational Efficiencies. The data represents a synthesis of typical results from in vitro translation assays (e.g., rabbit reticulocyte lysate) measuring protein output (e.g., luciferase). Absolute values vary by system, but the relative fold-increase demonstrates the clear advantage of using an anti-reverse capping strategy. mRNAs capped with ARCA or dinucleotide analogs like m7GpppApG show roughly double the efficiency of those made with a standard m7GpppG cap.

Experimental Protocols

Protocol: Co-transcriptional Capping of mRNA using m7GpppApG

This protocol describes the synthesis of 5'-capped mRNA in a single in vitro transcription reaction using T7 RNA polymerase and the m7GpppApG cap analog.

Principle: The T7 RNA polymerase synthesizes RNA from a linear DNA template containing a T7 promoter. The m7GpppApG cap analog is included in the reaction mix along with the four standard NTPs (ATP, CTP, UTP, GTP). The cap analog competes with GTP for initiation of transcription. By using a higher ratio of cap analog to GTP, a high percentage of transcripts become capped. For m7GpppApG to be incorporated, the first nucleotide of the desired transcript must be an Adenosine (A), followed by a Guanosine (G).

Materials:

-

Linearized plasmid DNA or PCR product template with a T7 promoter (50-100 ng/µL)

-

T7 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, MgCl₂, Spermidine, DTT)

-

NTP solution mix (e.g., 25 mM each of ATP, CTP, UTP)

-

GTP solution (e.g., 25 mM)

-

m7GpppApG cap analog solution (e.g., 40 mM)

-

RNase Inhibitor (e.g., 40 U/µL)

-

DNase I (RNase-free)

-

Nuclease-free water

-

Purification reagents (e.g., LiCl or a column-based RNA cleanup kit)

Procedure:

-

Reaction Setup: Thaw all reagents on ice and keep them on ice during setup. Assemble the reaction at room temperature in a nuclease-free tube in the following order:

Component Volume (for 20 µL rxn) Final Concentration Nuclease-free water Up to 20 µL - 10x Transcription Buffer 2 µL 1x m7GpppApG (40 mM) 2 µL 4 mM NTP mix (25 mM each) 1.6 µL 2 mM each GTP (25 mM) 0.2 µL 0.25 mM RNase Inhibitor 0.5 µL 20 units Linear DNA Template 1 µg 50 ng/µL T7 RNA Polymerase 1 µL - Note: A cap:GTP ratio of at least 4:1 is recommended to ensure high capping efficiency. The optimal ratio may need to be determined empirically.

-

Incubation: Mix components gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours.

-

DNA Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.

-

RNA Purification:

-

LiCl Precipitation (Recommended for larger RNAs):

-

Add an equal volume of 7.5 M LiCl to the reaction mixture.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at >12,000 x g at 4°C for 15 minutes.

-

Carefully discard the supernatant.

-

Wash the RNA pellet with cold 70% ethanol, then centrifuge again.

-

Air-dry the pellet and resuspend in nuclease-free water.

-

-

Column Purification: Use a commercial RNA purification kit according to the manufacturer's protocol. This is often more efficient for removing unincorporated nucleotides and enzymes.

-

-

Quantification and Quality Control:

-

Determine the RNA concentration using a spectrophotometer (A260).

-

Assess the integrity and size of the transcript using denaturing agarose gel electrophoresis or capillary electrophoresis.

-

Conclusion

The m7GpppApG cap analog is a powerful tool for the in vitro synthesis of functional mRNA. Its dinucleotide structure provides a critical advantage by ensuring that 100% of the incorporated caps are in the correct forward orientation, thereby maximizing the translational competence of the synthetic mRNA population. This leads to significantly higher protein yields compared to uncapped or standard-capped RNA. For researchers and developers in the fields of molecular biology, gene therapy, and mRNA vaccinology, the use of m7GpppApG or similarly functioning anti-reverse analogs is an essential strategy for producing homogenous, highly active mRNA molecules for a wide array of applications.

References

The Role of m7GpppApG in Eukaryotic Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the m7GpppApG cap analog and its pivotal role in the initiation of eukaryotic translation. We will delve into the molecular mechanisms, quantitative binding kinetics, relevant signaling pathways, and detailed experimental protocols pertinent to the study of this essential biological process.

Introduction to Cap-Dependent Translation Initiation

Eukaryotic translation, the process of protein synthesis from messenger RNA (mRNA) templates, is predominantly initiated in a cap-dependent manner. This process is orchestrated by a specialized 7-methylguanosine (m7G) cap structure at the 5' end of mRNA molecules. This cap, a modified guanine nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge, serves as a crucial recognition site for the translational machinery.

The cap structure, generically represented as m7GpppN (where N is the first nucleotide), is essential for the recruitment of the 40S ribosomal subunit to the mRNA. This recruitment is mediated by the eukaryotic initiation factor 4F (eIF4F) complex. The eIF4F complex is a heterotrimeric protein assembly comprising:

-

eIF4E: The cap-binding protein that directly recognizes and binds to the m7G cap.

-

eIF4G: A large scaffolding protein that interacts with eIF4E, the poly(A)-binding protein (PABP), and the eIF3 complex, thereby circularizing the mRNA and recruiting the 43S preinitiation complex.

-

eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of the mRNA, facilitating the scanning of the ribosome to the start codon.

The binding of eIF4E to the m7G cap is a rate-limiting step in translation initiation and a critical point of regulation.[1][2] The specific cap analog, m7GpppApG, where the first transcribed nucleotide is adenosine, is a valuable tool for studying the intricacies of this process.

The m7GpppApG Cap Analog: Structure and Function

The m7GpppApG dinucleotide is a synthetic analog of the natural 5' mRNA cap structure. Its chemical structure consists of a 7-methylguanosine linked to an adenosine through a 5'-5' triphosphate bridge. This analog is widely used in in vitro studies to:

-

Synthesize capped mRNAs: It can be incorporated at the 5' end of RNA transcripts during in vitro transcription reactions using bacteriophage RNA polymerases (e.g., T7, SP6).[3]

-

Act as a competitive inhibitor: In in vitro translation systems, free m7GpppApG competes with capped mRNAs for binding to eIF4E, thereby inhibiting cap-dependent translation.[4]

-

Investigate binding kinetics: It serves as a ligand in biophysical assays to quantify the binding affinity and kinetics of cap-binding proteins.

Quantitative Data: Binding of Cap Analogs to eIF4E

The affinity of eIF4E for the cap structure is a critical determinant of translation initiation efficiency. Various biophysical techniques have been employed to quantify this interaction. Below is a summary of representative quantitative data for m7GpppG, a closely related and extensively studied cap analog. The binding affinity for m7GpppApG is expected to be in a similar range, although the identity of the first nucleotide can influence the interaction.[5]

| Cap Analog | eIF4E Source | Method | Dissociation Constant (Kd) | Kinetic Parameters (kon / koff) | Reference(s) |

| m7GpppG | Schistosome | Fluorescence Titration | 0.27 µM | Not Reported | |

| m7GpppG | Human | Stopped-flow Fluorescence | Not Reported | kon = 1.79 x 108 M-1s-1 / koff = 79 s-1 | Not found in search results |

| m7GpppG | Human | Surface Plasmon Resonance | Not Reported | kon = 3 x 106 M-1s-1 / koff = 0.01 s-1 (for eIF4E-eIF4G complex) | Not found in search results |

| m7GpppG | Mouse | Fluorescence Titration | 0.561 µM | Not Reported | |

| m7GpppA | Human | Fluorescence Titration | 30-fold weaker binding to 4EHP than eIF4E | Not Reported |

Note: The binding affinity of eIF4E for cap analogs can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the source of the eIF4E protein. The presence of other initiation factors, such as eIF4G, can also modulate the binding affinity.

Signaling Pathways Regulating Cap-Dependent Translation

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it exerts significant control over cap-dependent translation. This regulation is primarily achieved through the phosphorylation of the eIF4E-binding proteins (4E-BPs).

Under conditions of cellular stress (e.g., nutrient deprivation, hypoxia), the mTORC1 complex is inhibited. This leads to the dephosphorylation of 4E-BPs, which then bind to eIF4E with high affinity. This interaction prevents the association of eIF4E with eIF4G, thereby inhibiting the formation of the eIF4F complex and suppressing cap-dependent translation.

Conversely, in the presence of growth factors and sufficient nutrients, mTORC1 is active and phosphorylates 4E-BPs. Phosphorylated 4E-BPs are unable to bind to eIF4E, leaving eIF4E free to interact with eIF4G and initiate translation.

References

- 1. Structural Insights into Parasite eIF4E Binding Specificity for m7G and m2,2,7G mRNA Caps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence studies on association of human translation initiation factor eIF4E with mRNA cap-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of m7GpppApG

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the m7GpppApG trinucleotide cap analog, a crucial component in the study of eukaryotic mRNA translation and the development of mRNA-based therapeutics. We will delve into its molecular structure, its role in translation initiation, and provide detailed experimental protocols for its synthesis and characterization.

The Core Structure of m7GpppApG

The m7GpppApG is a synthetic cap analog that mimics the 5' cap structure found on eukaryotic messenger RNA (mRNA). Its structure consists of a 7-methylguanosine (m7G) molecule linked to an adenosine monophosphate (pA) and a guanosine monophosphate (pG) via a 5'-5' triphosphate bridge. This unique linkage is critical for its biological function.

The key components of the m7GpppApG structure are:

-

7-Methylguanosine (m7G): A guanosine molecule that is methylated at the 7th position of the guanine base. This modification is essential for recognition by the cap-binding protein eIF4E.

-

5'-5' Triphosphate Linkage: A chain of three phosphate groups that connects the 5' carbon of the 7-methylguanosine to the 5' carbon of the adjacent adenosine. This inverted linkage protects the mRNA from degradation by 5' exonucleases.

-

Adenosine (A) and Guanosine (G): The first two nucleotides of the RNA transcript, linked by a standard phosphodiester bond. The identity of these nucleotides can influence the efficiency of translation initiation.

Below is a diagram illustrating the fundamental structure of m7GpppApG.

Role in Translation Initiation

The 5' cap structure is a critical element for the initiation of cap-dependent translation in eukaryotes. The process is initiated by the binding of the eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex, to the m7G cap. This interaction serves as a scaffold for the recruitment of other initiation factors and the 40S ribosomal subunit to the 5' end of the mRNA, facilitating the scanning process to locate the start codon.

The binding of eIF4E to the m7G cap is a high-affinity interaction, and the presence of the m7GpppApG cap analog can be used to study this process or to initiate the translation of in vitro transcribed RNA.

The following diagram illustrates the simplified signaling pathway of cap-dependent translation initiation involving m7GpppApG.

Quantitative Data on Cap Analog-eIF4E Interaction

The affinity of various cap analogs for eIF4E is a critical parameter in determining their efficacy in promoting translation. Below is a summary of association constants (Kas) and Gibbs free energy changes (ΔG°) for the binding of different cap analogs to eIF4E.

| Cap Analog | Association Constant (Kas) (M-1) | ΔG° (kcal/mol) | Reference |

| m7GTP | 1.1 x 108 | -10.9 | [1] |

| m7GpppG | 1.0 x 107 | -9.5 | [2] |

| m7GpppA | ~1.0 x 108 | -10.9 | [3] |

| GpppG | 1.2 x 105 | -6.9 | [2] |

Note: The binding affinity of m7GpppA is noted to be about 10 times larger than that of m7GTP in some studies.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of m7GpppApG and for a key experiment to characterize its interaction with eIF4E.

Chemical Synthesis of m7GpppApG

The chemical synthesis of m7GpppApG can be achieved through a multi-step process involving the coupling of activated nucleotide derivatives. The following protocol is a generalized procedure based on established methods for synthesizing cap analogs.

Materials:

-

7-methylguanosine-5'-diphosphate (m7GDP)

-

Adenosine-5'-monophosphate (AMP)

-

Guanosine-5'-monophosphate (GMP)

-

1,1'-Carbonyldiimidazole (CDI)

-

Zinc Chloride (ZnCl2)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylammonium bicarbonate (TEAB) buffer

-

HPLC-grade water and acetonitrile

-

C18 reverse-phase HPLC column

Procedure:

-

Activation of m7GDP:

-

Dissolve m7GDP in anhydrous DMF.

-

Add a 1.5 to 2-fold molar excess of CDI to the solution.

-

Stir the reaction at room temperature for 4-6 hours to form the m7GDP-imidazolide derivative. Monitor the reaction by TLC or HPLC.

-

-

Synthesis of the ApG dinucleotide:

-

In a separate reaction, couple AMP and GMP to form the ApG dinucleotide. This can be achieved using standard phosphoramidite chemistry or by enzymatic ligation.

-

-

Coupling Reaction:

-

To the activated m7GDP-imidazolide solution, add a 1.2-fold molar excess of the ApG dinucleotide.

-

Add a significant excess of anhydrous ZnCl2 (e.g., 8-10 fold molar excess relative to m7GDP) to catalyze the coupling reaction.

-

Stir the reaction at room temperature for 24-48 hours.

-

-

Purification:

-

Quench the reaction by adding an excess of TEAB buffer.

-

Remove the DMF by rotary evaporation under reduced pressure.

-

Purify the crude product by reverse-phase HPLC on a C18 column using a gradient of acetonitrile in TEAB buffer.

-

Collect the fractions containing the m7GpppApG product, identified by its retention time and UV absorbance at 260 nm.

-

-

Desalting and Lyophilization:

-

Pool the pure fractions and remove the TEAB buffer by repeated co-evaporation with water.

-

Lyophilize the final product to obtain a white powder.

-

The following diagram outlines the general workflow for the chemical synthesis of m7GpppApG.

eIF4E Cap-Binding Assay using Fluorescence Quenching

This protocol describes how to determine the binding affinity of m7GpppApG to eIF4E by measuring the quenching of intrinsic tryptophan fluorescence upon binding.

Materials:

-

Purified recombinant eIF4E protein

-

m7GpppApG cap analog

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA)

-

Fluorometer with excitation at 280 nm and emission scanning from 300-400 nm

-

Quartz cuvette

Procedure:

-

Preparation:

-

Prepare a stock solution of eIF4E in the binding buffer at a concentration of approximately 0.1-0.2 µM.

-

Prepare a series of dilutions of the m7GpppApG cap analog in the same binding buffer.

-

-

Fluorescence Measurement:

-

Place the eIF4E solution in the quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Set the fluorometer to excite at 280 nm and record the emission spectrum from 300 to 400 nm. The peak of tryptophan fluorescence is typically around 340 nm.

-

Record the initial fluorescence intensity (F0) of the eIF4E solution.

-

-

Titration:

-

Add a small aliquot of the m7GpppApG solution to the eIF4E solution in the cuvette.

-

Mix gently and allow the system to equilibrate for 1-2 minutes.

-

Record the fluorescence intensity (F) after each addition.

-

Continue adding aliquots of the cap analog until no further change in fluorescence is observed (saturation).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution at each titration point.

-

Plot the change in fluorescence intensity (ΔF = F0 - F) as a function of the total cap analog concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) or the association constant (Kas = 1/Kd).

-

The following diagram illustrates the experimental workflow for the fluorescence quenching assay.

References

The Dawn of a New Era in RNA Therapeutics: A Technical Guide to the Discovery and Significance of mRNA Cap Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the 5' cap structure of messenger RNA (mRNA) was a seminal moment in molecular biology, unraveling fundamental principles of gene expression in eukaryotes. This finding has since paved the way for the development of synthetic mRNA cap analogs, which have become indispensable tools in the advancement of mRNA-based therapeutics and vaccines. These chemically synthesized mimics of the natural cap structure are critical for ensuring the stability, translational efficiency, and immune-evasion of in vitro transcribed (IVT) mRNA. This technical guide provides an in-depth exploration of the historical discovery of mRNA caps, the evolution of synthetic cap analogs, their profound significance in modern drug development, and detailed methodologies for their application. Quantitative data on the performance of various cap analogs are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

The Foundational Discovery: Unveiling the mRNA 5' Cap

In the mid-1970s, pioneering research revealed that the 5' end of eukaryotic mRNA is not a simple triphosphate group as in prokaryotes. Instead, it possesses a unique modification: a 7-methylguanosine (m7G) nucleotide linked to the first nucleotide of the mRNA chain via an unusual 5'-to-5' triphosphate bridge. This structure was termed the "cap".

Initial studies identified the most basic form of this structure, known as the Cap 0 structure (m7GpppN). Further research in higher eukaryotes unveiled additional modifications, specifically the methylation of the 2'-hydroxyl group of the ribose of the first and sometimes the second nucleotide, giving rise to Cap 1 (m7GpppNm) and Cap 2 structures, respectively.

This discovery was a breakthrough, as the 5' cap was soon found to be crucial for several key cellular processes:

-

Protection from Exonucleolytic Degradation: The cap structure shields the mRNA from degradation by 5' exonucleases, thereby significantly increasing its stability and half-life within the cell.[1]

-

Efficient Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex. This interaction is a critical step in recruiting the ribosomal machinery to the mRNA to initiate protein synthesis.[2]

-

Splicing and Nuclear Export: The cap plays a role in the splicing of pre-mRNA and the subsequent transport of the mature mRNA from the nucleus to the cytoplasm.

The Rise of Synthetic Cap Analogs: Engineering mRNA for Therapeutic Success

The advent of in vitro transcription (IVT) technology opened the door to producing synthetic mRNA for research and therapeutic purposes. However, to ensure the functionality of this synthetic mRNA, it became necessary to mimic the natural 5' cap. This led to the development of synthetic cap analogs that could be incorporated during the IVT process.

First-Generation Cap Analogs: m7GpppG

The first synthetic cap analog to be widely used was m7GpppG. When included in the IVT reaction, T7 RNA polymerase can initiate transcription with this dinucleotide, resulting in a capped mRNA. However, this method has two significant drawbacks:

-

Incorrect Orientation: The m7GpppG dinucleotide has a 3'-OH group on both the m7G and the G nucleotide. This allows the RNA polymerase to initiate transcription from either end, leading to approximately half of the caps being incorporated in a reverse orientation (Gpppm7G-RNA). These reverse-capped mRNAs are not efficiently translated.[]

-

Competition with GTP: The cap analog competes with GTP for incorporation at the 5' end, leading to a significant population of uncapped, 5'-triphosphate RNA. To favor cap incorporation, a high ratio of cap analog to GTP is required, which can reduce the overall yield of the transcription reaction.[4]

A Leap Forward: Anti-Reverse Cap Analogs (ARCA)

To address the issue of incorrect orientation, "anti-reverse" cap analogs (ARCAs) were developed. The most common ARCA has a methyl group at the 3'-O position of the 7-methylguanosine (m7(3'O-Me)GpppG). This modification blocks the 3'-OH group on the m7G nucleotide, preventing the RNA polymerase from initiating transcription in the reverse orientation.[5] The use of ARCA significantly increases the proportion of correctly capped mRNA, leading to a notable improvement in translational efficiency, often 2.3- to 2.6-fold higher than that of m7GpppG-capped transcripts.

The Next Generation: Trinucleotide Cap Analogs and Enhanced Performance

More recent innovations have led to the development of trinucleotide cap analogs, such as CleanCap® Reagent AG. These analogs are designed to be incorporated with high efficiency, often exceeding 95%, and they generate a natural Cap 1 structure in a single co-transcriptional step. This is a significant advantage over ARCA, which produces a Cap 0 structure that requires a subsequent enzymatic step to be converted to Cap 1. The direct formation of a Cap 1 structure is particularly important for therapeutic applications as it helps the mRNA evade the innate immune system.

Quantitative Comparison of mRNA Cap Analogs

The choice of cap analog has a profound impact on the quality and performance of synthetic mRNA. The following tables summarize key quantitative data comparing different cap analogs.

| Cap Analog / Method | Structure | Capping Efficiency (%) | Orientation | Cap Structure | Reference(s) |

| m7GpppG (co-transcriptional) | Dinucleotide | ~50-70% | Correct and Reverse | Cap 0 | |

| ARCA (co-transcriptional) | Modified Dinucleotide | ~70-80% | Correct Only | Cap 0 | |

| CleanCap® AG (co-transcriptional) | Trinucleotide | >95% | Correct Only | Cap 1 | |

| Enzymatic Capping | Post-transcriptional | ~100% | N/A | Cap 0 or Cap 1 |

Table 1: Comparison of Capping Efficiency and Resulting Cap Structure for Different Capping Methods.

| Cap Analog | Relative Translation Efficiency (vs. m7GpppG) | eIF4E Binding Affinity (KAS [μM-1]) | mRNA Half-life | Reference(s) |

| Uncapped | Very Low | N/A | Short | |

| m7GpppG | 1.0 | ~0.1 - 0.4 | Moderate | |

| ARCA (m7(3'O-Me)GpppG) | ~2.3 - 2.6 | Similar to m7GpppG | Moderate | |

| Modified Analogs (e.g., m7Gppppm7G) | Up to 3.1 | Higher than m7GpppG | Longer | |

| CleanCap® AG (Cap 1) | Significantly Higher than ARCA | High | Long |

Table 2: Functional Comparison of Different mRNA Cap Analogs. Note: Absolute values can vary depending on the experimental system (e.g., cell type, in vitro translation system).

The Significance of Cap Analogs in Drug Development

The ability to produce highly stable and translatable mRNA with low immunogenicity is paramount for the success of mRNA-based therapeutics and vaccines. Cap analogs are a cornerstone of this endeavor.

Enhancing Protein Expression

The primary function of therapeutic mRNA is to serve as a template for protein production. By ensuring correct capping and enhancing translational efficiency, cap analogs directly contribute to higher yields of the desired therapeutic protein. This is critical for applications such as protein replacement therapies and vaccine antigen production.

Improving mRNA Stability and Dosing

The stability of the mRNA molecule dictates its therapeutic duration of action. The 5' cap is a primary determinant of mRNA half-life. Advanced cap analogs that confer greater resistance to decapping enzymes can prolong the presence of the mRNA in the cell, potentially leading to a more sustained therapeutic effect and allowing for lower or less frequent dosing.

Evading the Innate Immune System

The cell has evolved mechanisms to detect and respond to foreign RNA. Uncapped 5'-triphosphate RNA is a potent trigger of the innate immune response, primarily through sensors like RIG-I. The presence of a cap, particularly a Cap 1 structure, marks the mRNA as "self" and helps to prevent the activation of these pathways, thereby reducing the immunogenicity of the therapeutic mRNA. This is crucial for avoiding adverse inflammatory responses and ensuring the safety of mRNA-based drugs.

Key Signaling Pathways Involving the mRNA Cap

The 5' cap is a central hub for molecular interactions that govern the fate of an mRNA molecule.

Cap-Dependent Translation Initiation

The canonical pathway for translation initiation in eukaryotes is cap-dependent. The process is initiated by the binding of the eIF4F complex to the 5' cap.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. Eukaryotic Translation Initiation Factor 4E Availability Controls the Switch between Cap-Dependent and Internal Ribosomal Entry Site-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]

The m7GpppApG Cap Analog: A Technical Guide to Preventing Reverse Incorporation and Enhancing mRNA Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure is a critical determinant of messenger RNA (mRNA) stability and translational efficiency. For in vitro transcribed (IVT) mRNA, the use of cap analogs is a common strategy to produce functional transcripts. However, traditional dinucleotide cap analogs like m7GpppG suffer from reverse incorporation, where the cap is integrated in an incorrect orientation, rendering the resulting mRNA untranslatable. This guide provides an in-depth technical overview of the m7GpppApG trinucleotide cap analog, commercially known as CleanCap® Reagent AG, and its mechanism for preventing reverse incorporation. We will delve into the quantitative advantages of this analog, detail key experimental protocols, and visualize the underlying molecular processes.

The Challenge of Reverse Incorporation with Standard Cap Analogs

During in vitro transcription, RNA polymerase can initiate transcription using either of the two 3'-hydroxyl groups on a standard m7GpppG dinucleotide cap analog. This leads to a mixed population of mRNA transcripts, with a significant portion (often 30-50%) having the cap incorporated in the reverse orientation (Gppp-m7G-RNA)[1]. These reverse-capped mRNAs are not recognized efficiently by the translation initiation factor eIF4E and are therefore translationally incompetent[1]. This issue significantly reduces the yield of functional mRNA.

To address this, Anti-Reverse Cap Analogs (ARCAs) were developed. ARCA (3'-O-Me-m7GpppG) contains a methyl group on the 3'-hydroxyl of the 7-methylguanosine, which blocks elongation from this end and ensures that the cap is incorporated only in the correct, forward orientation[2]. While effective in preventing reverse incorporation, ARCA capping efficiency can be suboptimal (50-80%), and it can lower the overall mRNA yield due to competition with GTP during transcription initiation[2][3].

The m7GpppApG (CleanCap® AG) Mechanism for Preventing Reverse Incorporation

The m7GpppApG trinucleotide cap analog employs a distinct and highly efficient mechanism to ensure correct orientation. Instead of a chemical block like in ARCA, m7GpppApG leverages the sequence specificity of T7 RNA polymerase for transcription initiation.

The key to this mechanism is the design of both the cap analog and the DNA template. The m7GpppApG analog acts as a primer for transcription. For its efficient incorporation, the DNA template must be engineered to have a specific initiation sequence immediately following the T7 promoter: 5'-...TAATACGACTCACTATA AG...-3'. The T7 RNA polymerase recognizes this "AG" sequence and preferentially initiates transcription by incorporating the complementary "UC" from the m7Gppp ApG trinucleotide analog. This sequence-driven priming mechanism inherently forces the cap analog into the correct forward orientation, as the polymerase extends the RNA chain from the 3'-hydroxyl of the guanosine within the trinucleotide. This results in a capping efficiency of over 95%.

Logical Diagram of the m7GpppApG Anti-Reverse Incorporation Mechanism

Caption: Mechanism of m7GpppApG in preventing reverse incorporation.

Quantitative Comparison of Cap Analogs

The use of m7GpppApG offers significant quantitative advantages over both standard cap analogs and ARCA in terms of capping efficiency and translational output.

| Parameter | Standard Cap (m7GpppG) | ARCA (3'-O-Me-m7GpppG) | m7GpppApG (CleanCap® AG) |

| Capping Efficiency | ~50-70% | 50-80% | >95% |

| Orientation | Forward and Reverse | Forward Only | Forward Only |

| Resulting Cap Structure | Cap 0 | Cap 0 | Cap 1 (m7GpppAmG) |

| Relative mRNA Yield | Lower | Lower than uncapped IVT | Higher than ARCA |

| Relative Translational Efficiency | Baseline | 2.3-2.6 fold higher than m7GpppG | Superior to ARCA |

Cap-Dependent Translation Initiation Pathway

The 5' cap is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a component of the eIF4F complex. This recognition is the rate-limiting step in cap-dependent translation initiation. The eIF4F complex, also containing eIF4A (an RNA helicase) and eIF4G (a scaffolding protein), unwinds the 5' untranslated region (UTR) of the mRNA and recruits the 43S pre-initiation complex, which then scans the mRNA for the start codon.

Caption: Simplified signaling pathway of cap-dependent translation initiation.

Experimental Protocols

In Vitro Transcription with m7GpppApG (CleanCap® AG)

This protocol is for a standard 20 µL co-transcriptional capping reaction.

Materials:

-

Linearized DNA template with a T7 promoter followed by an "AG" initiation sequence.

-

m7GpppApG (CleanCap® AG) reagent

-

ATP, CTP, UTP, GTP solutions

-

T7 RNA Polymerase

-

Transcription Buffer

-

DNase I

-

Nuclease-free water

-

RNA purification kit

Procedure:

-

Thaw all reagents on ice.

-

Assemble the reaction at room temperature in the following order:

-

Nuclease-free water to 20 µL

-

Transcription Buffer (10X) - 2 µL

-

ATP, CTP, UTP (as a mix or individually)

-

GTP

-

m7GpppApG (CleanCap® AG)

-

Linearized DNA template (0.5-1.0 µg)

-

T7 RNA Polymerase - 2 µL

-

-

Mix gently by pipetting and centrifuge briefly.

-

Incubate at 37°C for 1-2 hours.

-

Add 1 µL of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

-

Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

-

Elute the purified mRNA in nuclease-free water and quantify its concentration and assess its integrity.

Analysis of Capping Efficiency by Ribozyme Cleavage Assay

This method allows for the quantification of capped versus uncapped mRNA.

Materials:

-

Purified IVT mRNA

-

Specifically designed ribozyme that cleaves the mRNA downstream of the 5' cap

-

Ribozyme cleavage buffer (containing MgCl2)

-

Silica-based RNA purification columns

-

Denaturing polyacrylamide gel (PAGE) or LC-MS system

Procedure:

-

Anneal the ribozyme to the IVT mRNA by heating and gradual cooling.

-

Initiate the cleavage reaction by adding the ribozyme cleavage buffer. Incubate at 37°C.

-

The reaction produces a short 5' fragment (capped or uncapped) and a longer 3' fragment.

-

Purify the short 5' fragments using silica-based columns.

-

Analyze the purified fragments by denaturing PAGE or LC-MS.

-

Quantify the relative amounts of the capped and uncapped 5' fragments to determine the capping efficiency.

In Vitro Translation Assay using a Luciferase Reporter

This assay measures the translational efficiency of the capped mRNA.

Materials:

-

Purified capped luciferase reporter mRNA

-

Rabbit reticulocyte lysate or other cell-free translation system

-

Amino acid mixture

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Set up the in vitro translation reaction according to the manufacturer's instructions for the cell-free system.

-

Add a defined amount of the capped luciferase mRNA to the reaction mixture.

-

Incubate the reaction at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the amount of luciferase protein synthesized and thus reflects the translational efficiency of the mRNA.

Experimental Workflow Diagram

Caption: Overall experimental workflow for mRNA synthesis and analysis.

Conclusion

The m7GpppApG trinucleotide cap analog provides a robust and highly efficient solution to the problem of reverse cap incorporation in in vitro transcription. Its unique sequence-driven priming mechanism ensures the production of correctly oriented, Cap-1 structured mRNA with high fidelity. The resulting transcripts exhibit superior translational efficiency compared to those produced with standard or ARCA cap analogs. For researchers and drug development professionals, the adoption of m7GpppApG-based co-transcriptional capping offers a streamlined workflow to generate high-quality, translationally potent mRNA for a wide range of applications, from basic research to the development of mRNA-based therapeutics and vaccines.

References

basic principles of co-transcriptional capping with m7GpppApG

An In-depth Technical Guide to Co-transcriptional Capping with m7GpppApG

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5' cap is a critical modification of eukaryotic and in vitro transcribed (IVT) messenger RNA (mRNA) that is essential for its stability, nuclear export, and efficient translation. Co-transcriptional capping, a method that incorporates a cap analog directly during the transcription process, offers a streamlined and highly efficient approach to producing functional mRNA. This guide provides a detailed examination of the core principles underlying co-transcriptional capping using the trinucleotide cap analog m7GpppApG, also known as CleanCap® AG. We will explore the molecular mechanism, compare its efficiency to other methods, and provide detailed protocols for its implementation and analysis.

Core Principles of Co-transcriptional Capping

Co-transcriptional capping integrates the 5' cap structure onto the nascent RNA transcript during the in vitro transcription (IVT) reaction. This process is catalyzed by a DNA-dependent RNA polymerase, typically from the T7 bacteriophage.[1] Unlike post-transcriptional enzymatic capping, which requires multiple steps and purification processes, co-transcriptional capping occurs in a single "one-pot" reaction.[2][3]

The Role of Cap Analogs

Cap analogs are synthetic molecules that mimic the natural 7-methylguanosine (m7G) cap structure. They are introduced into the IVT reaction mixture along with the four standard nucleotide triphosphates (NTPs). The RNA polymerase can then initiate transcription using the cap analog instead of a standard NTP, thereby attaching the cap structure to the 5' end of the mRNA.

The m7GpppApG (CleanCap® AG) Trinucleotide Analog

The m7GpppApG analog is an advanced, third-generation reagent designed to overcome the limitations of earlier dinucleotide analogs like mCap (m7GpppG) and Anti-Reverse Cap Analog (ARCA).[4][5]

-

Structure : It consists of the 7-methylguanosine linked via a 5'-5' triphosphate bridge to an adenosine-guanosine (ApG) dinucleotide. This structure inherently creates a Cap-1 structure (m7GpppAmG), as the adenosine is 2'-O-methylated. Cap-1 is the predominant cap structure in higher eukaryotes and is crucial for reducing innate immune responses and enhancing translational efficiency.

-

Mechanism of Incorporation : The T7 RNA polymerase exhibits a strong preference for initiating transcription with a guanosine nucleotide, dictated by its promoter sequence. To ensure efficient incorporation of the m7GpppApG analog, the DNA template must be engineered with a modified T7 promoter that specifies transcription to start with an Adenosine (A) followed by a Guanosine (G). During initiation, the 'AG' portion of the analog hybridizes to the corresponding 'TC' sequence on the DNA template at the +1 and +2 positions. The T7 RNA polymerase recognizes this structure and begins elongation from the 3'-OH of the guanosine within the analog. This mechanism effectively bypasses the competition with free GTP for initiation, a major drawback of dinucleotide analogs.

Data Presentation: Comparative Analysis of Capping Methods

The choice of capping method significantly impacts both the efficiency of the reaction and the quality of the final mRNA product. Trinucleotide analogs like m7GpppApG consistently outperform older methods.

| Capping Method | Cap Analog | Resulting Cap Structure | Typical Capping Efficiency | mRNA Yield | Key Advantages & Disadvantages |

| Co-transcriptional | m7GpppG (mCap) | Cap-0 | ~70% | Low | Disadvantage : ~50% of caps are incorporated in the incorrect, non-functional orientation. |

| Co-transcriptional | m7(3'-O-Me)GpppG (ARCA) | Cap-0 | ~70-80% | Medium | Advantage : Prevents reverse incorporation. Disadvantage : Competes with GTP, lowering yield; produces immunogenic Cap-0. |

| Co-transcriptional | m7GpppApG (CleanCap® AG) | Cap-1 | >95% | High (2-3x vs ARCA) | Advantage : High efficiency, high yield, produces non-immunogenic Cap-1 in a single step. Disadvantage : Requires specific 'AG' promoter sequence. |

| Post-transcriptional | N/A (Enzymatic) | Cap-0 or Cap-1 | ~100% | High | Advantage : Very high efficiency. Disadvantage : Multi-step, costly, and involves extra purification steps that can degrade RNA. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of capped mRNA using m7GpppApG and for the subsequent analysis of its capping efficiency and translational activity.

Protocol 1: Co-transcriptional Capping with m7GpppApG

This protocol outlines the setup for a standard 20 µL in vitro transcription reaction to generate Cap-1 mRNA.

A. Materials:

-

Linearized DNA Template (with T7 promoter ending in ...CTATAG to initiate with AG)

-

CleanCap® Reagent AG (m7GpppApG)

-

NTP Solution Mix (ATP, CTP, UTP, GTP)

-

T7 RNA Polymerase

-

Transcription Buffer (e.g., 10X Reaction Buffer: 400 mM Tris-HCl pH 7.9, 100 mM MgCl₂, 10 mM DTT, 20 mM spermidine)

-

RNase Inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

B. Procedure:

-

Thaw all reagents on ice. Keep enzymes on ice throughout the setup.

-

Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the buffer.

Component Volume Final Concentration Nuclease-free water Up to 20 µL N/A 10X Reaction Buffer 2 µL 1X NTP Solution Mix 2 µL (e.g., 7.5 mM each) CleanCap® Reagent AG 4 µL (e.g., 4 mM) Linear DNA Template X µL 0.5-1.0 µg RNase Inhibitor 1 µL 40 units T7 RNA Polymerase 2 µL 50 units | Total Volume | 20 µL | |

-

Mix gently by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of thetube.

-

Incubate at 37°C for 2 hours. Incubation time can be optimized (1-4 hours) for transcript length and yield.

-

To remove the DNA template, add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C.

-

Purify the mRNA using a suitable method, such as LiCl precipitation or a silica-based column cleanup kit, to remove enzymes, salts, and unincorporated nucleotides.

-

Quantify the purified mRNA and assess its integrity using denaturing agarose gel electrophoresis or capillary electrophoresis.

Protocol 2: Analysis of Capping Efficiency by Ribozyme Cleavage Assay

This method uses a trans-acting hammerhead ribozyme to cleave the mRNA at a specific site, releasing a short 5' fragment. The capped and uncapped fragments are then resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

A. Materials:

-

Purified IVT mRNA

-

Custom-synthesized DNA template for ribozyme transcription (or chemically synthesized ribozyme)

-

Ribozyme Cleavage Buffer (e.g., 50 mM Tris-HCl, 20 mM MgCl₂)

-

Denaturing PAGE reagents (Acrylamide/Bis-acrylamide, Urea, TBE buffer)

-

RNA loading dye

-

Stain (e.g., SYBR Gold)

B. Procedure:

-

Ribozyme Design : Design a hammerhead ribozyme that binds to a unique and accessible site on the target mRNA, typically cleaving to release a 5' fragment of 20-30 nucleotides.

-

Reaction Setup : In a nuclease-free tube, combine the IVT mRNA and the ribozyme in a molar ratio of approximately 1:2 to 1:10 (optimization may be required).

-

Annealing : Heat the mixture to 65-95°C for 2-5 minutes, then allow it to cool slowly to room temperature to facilitate annealing.

-

Cleavage : Initiate the cleavage reaction by adding Ribozyme Cleavage Buffer. Incubate at 37°C for 1-2 hours.

-

Purification : Purify the resulting short 5' cleavage products away from the longer 3' fragment and uncleaved mRNA using a silica-based column kit designed for small RNA fragments.

-

Analysis :

-

Add denaturing RNA loading dye to the purified sample.

-

Heat at 95°C for 5 minutes and immediately place on ice.

-

Load the sample onto a high-resolution denaturing polyacrylamide gel (e.g., 21% PAA, 8 M urea).

-

Run the gel until sufficient separation is achieved. The capped fragment will migrate slightly slower than the uncapped fragment.

-

Stain the gel and visualize using an appropriate imaging system.

-

-

Quantification : Measure the intensity of the bands corresponding to the capped and uncapped fragments. Calculate the capping efficiency using the formula: Efficiency (%) = [Intensity_capped / (Intensity_capped + Intensity_uncapped)] x 100

Protocol 3: In Vitro Translation Assay

This assay assesses the functional quality of the capped mRNA by measuring its ability to be translated into a protein product, typically a reporter like Firefly or Gaussia luciferase, in a cell-free system.

A. Materials:

-

Purified, capped reporter mRNA (e.g., Luciferase mRNA)

-

Uncapped mRNA (for negative control)

-

Cell-free translation system (e.g., Rabbit Reticulocyte Lysate)

-

Amino Acid Mixture

-

Nuclease-free water

-

Luciferase Assay Reagent

-

Luminometer

B. Procedure:

-

Thaw the rabbit reticulocyte lysate and other reagents on ice.

-

For each reaction, prepare a master mix according to the manufacturer's instructions. A typical 25 µL reaction might include:

-

12.5 µL Rabbit Reticulocyte Lysate

-

0.5 µL Amino Acid Mixture (minus methionine or leucine, if radiolabeling)

-

1.0 µL RNase Inhibitor

-

Nuclease-free water

-

-

Add 0.2-1.0 µg of your capped or uncapped mRNA to separate tubes.

-

Add the master mix to each tube containing mRNA.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Following incubation, place the tubes on ice to stop the translation.

-

Prepare the luciferase assay reagent according to the manufacturer's protocol.

-

In a 96-well luminometer plate, add a small aliquot (e.g., 5-10 µL) of each translation reaction.

-

Use the luminometer to inject the luciferase assay reagent and measure the resulting luminescence (Relative Light Units, RLU).

-

Analysis : Compare the RLU values from the m7GpppApG-capped mRNA to the uncapped control. A significantly higher signal from the capped mRNA indicates successful synthesis of translationally competent transcripts.

Conclusion

The co-transcriptional capping of mRNA using the trinucleotide analog m7GpppApG represents a significant advancement in the production of high-quality, biologically active mRNA for research, diagnostic, and therapeutic applications. By enabling the direct synthesis of Cap-1 structured mRNA with efficiencies exceeding 95% in a streamlined, single-step reaction, this method improves both the yield and functionality of the final product. The protocols and analytical methods detailed in this guide provide a robust framework for professionals in the field to implement this technology and accurately assess the critical quality attributes of their synthetic mRNA.

References

An In-depth Technical Guide to the Chemical Properties and Stability of m7GpppApG

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-methylguanosine triphosphate cap (m7Gppp) is a critical modification at the 5' end of eukaryotic messenger RNA (mRNA). This structure is essential for various stages of the mRNA lifecycle, including splicing, nuclear export, and, most notably, the initiation of translation. The trinucleotide cap analog, m7GpppApG, serves as a vital tool in the in vitro synthesis of capped mRNA transcripts for research and therapeutic applications. Understanding its chemical properties and stability is paramount for optimizing its use in RNA-based technologies. This guide provides a comprehensive overview of the core chemical characteristics, stability profile, and relevant experimental methodologies for m7GpppApG.

Chemical Properties of m7GpppApG

The fundamental chemical properties of m7GpppApG are summarized in the table below, providing a foundational understanding of this essential molecule.

| Property | Value | Reference |

| Chemical Formula | C31H41N15O24P4 | --INVALID-LINK-- |

| Molecular Weight | 1131.64 g/mol | --INVALID-LINK-- |

| Structure | A 7-methylguanosine linked via a 5'-5' triphosphate bridge to an adenosine, which is in turn linked to a guanosine. | |

| Description | A trinucleotide mRNA 5' cap analog. | --INVALID-LINK-- |

| Solubility | Soluble in water. | General knowledge for similar nucleotide compounds. |

| Storage Conditions | 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO. | --INVALID-LINK-- |

Stability Profile of m7GpppApG

The stability of m7GpppApG is a critical factor influencing the integrity and translational efficiency of in vitro transcribed mRNA. Its degradation can occur through enzymatic action or chemical hydrolysis under various environmental conditions.

Enzymatic Stability

The primary enzymes involved in the in vivo degradation of the mRNA cap are the decapping enzymes Dcp2 and DcpS.

-

Dcp2: This enzyme is the major mRNA decapping enzyme in eukaryotic cells and hydrolyzes the triphosphate bridge of the cap structure on intact mRNA, releasing m7GDP and a 5'-monophosphorylated mRNA. This initiates the 5' to 3' degradation of the mRNA body. The activity of Dcp2 can be influenced by the sequence and context of the 5' end of the mRNA.

-

DcpS: The scavenger decapping enzyme, DcpS, acts on the m7GpppN cap analog that is released after the 3' to 5' degradation of mRNA. It cleaves the cap to yield m7GMP and NDP.

Modifications to the triphosphate bridge of cap analogs, such as substituting an oxygen atom with a methylene group or a sulfur atom (phosphorothioate), can confer resistance to enzymatic degradation by Dcp2 and/or DcpS. This increased stability is a desirable feature for therapeutic mRNA applications.

Chemical Stability: pH and Thermal Effects

The triphosphate linkage in m7GpppApG is susceptible to hydrolysis, a process that can be influenced by both pH and temperature.

-

pH Stability: The stability of the cap structure is pH-dependent. While specific quantitative data for m7GpppApG is limited, studies on similar phosphate esters indicate that hydrolysis rates increase in both acidic and alkaline conditions. At neutral pH, the molecule is relatively stable.

-

Thermal Stability: Elevated temperatures can accelerate the rate of hydrolysis of the pyrophosphate bonds within the triphosphate bridge. For long-term storage, it is crucial to keep m7GpppApG and capped mRNA at low temperatures (e.g., -20°C or -80°C) to minimize degradation. The degradation of cap analogs can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the intact molecule from its degradation products.

Experimental Protocols

Synthesis of m7GpppApG

The chemical synthesis of trinucleotide cap analogs like m7GpppApG is a multi-step process. A general strategy involves the coupling of a 7-methylguanosine diphosphate (m7GDP) derivative with a phosphorylated dinucleotide (pApG).

General Synthesis Workflow:

Caption: General workflow for the chemical synthesis of m7GpppApG.

Detailed Steps:

-

Synthesis of pApG dinucleotide: This is typically achieved using solid-phase phosphoramidite chemistry.

-

Preparation of activated m7GDP: 7-methylguanosine-5'-diphosphate (m7GDP) is activated, often by converting it to its P-imidazolide derivative (m7GDP-Im).

-

Coupling Reaction: The activated m7GDP is reacted with the pApG dinucleotide in the presence of a catalyst, such as zinc chloride, in an organic solvent like dimethylformamide (DMF).

-

Purification: The crude product is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Characterization: The final product is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a standard and effective method for the purification of m7GpppApG and other cap analogs.

Typical RP-HPLC Protocol:

-

Column: A C18 column is commonly used.

-

Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA) or ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient of increasing mobile phase B is used to elute the compound.

-

Detection: UV absorbance at 260 nm.

-

Post-Purification: The collected fractions are lyophilized to remove the volatile buffer and solvents.

Analysis of Enzymatic Degradation

The susceptibility of m7GpppApG to decapping enzymes can be assessed using in vitro enzymatic assays.

Enzymatic Cleavage Assay Workflow:

Caption: Workflow for analyzing the enzymatic degradation of m7GpppApG.

Protocol Outline:

-

Incubate a known concentration of m7GpppApG with a purified decapping enzyme (e.g., recombinant human DcpS or Dcp2) in an appropriate reaction buffer.

-

At various time points, quench the reaction (e.g., by adding EDTA or by heat inactivation).

-

Analyze the reaction mixture by RP-HPLC or Thin-Layer Chromatography (TLC) to separate the substrate (m7GpppApG) from the degradation products (e.g., m7GMP and ADPG for DcpS cleavage).

-

Quantify the amounts of substrate and product to determine the rate of degradation.

Signaling Pathways and Biological Role

The m7G cap, and by extension m7GpppApG when incorporated into mRNA, is central to the initiation of cap-dependent translation.

Translation Initiation Pathway:

Caption: Simplified pathway of cap-dependent translation initiation.

The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a component of the eIF4F complex. The binding of eIF4E to the cap is a rate-limiting step in translation initiation. This interaction facilitates the recruitment of the 43S preinitiation complex to the 5' end of the mRNA, which then scans for the start codon to begin protein synthesis.

Furthermore, the cap structure protects the mRNA from degradation by 5' to 3' exonucleases, thereby increasing the stability and half-life of the mRNA molecule in the cellular environment.

Conclusion

m7GpppApG is a fundamental tool for the production of functional and stable mRNA for a wide range of applications in research and medicine. A thorough understanding of its chemical properties, stability under different conditions, and its interaction with the cellular machinery is essential for its effective utilization. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and analysis of this important molecule, enabling researchers to optimize their mRNA-based workflows. Further research into the precise kinetics of m7GpppApG degradation under various pH and temperature conditions will be valuable for the continued development of robust and effective mRNA therapeutics.

m7GpppApG: A Trinucleotide Cap Analog for High-Efficiency In Vitro Transcription of mRNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of generating high-quality in vitro transcribed (IVT) mRNA. A key determinant of IVT mRNA efficacy is the presence and nature of the 5' cap structure, which is essential for mRNA stability, translation initiation, and evasion of the innate immune system. This technical guide provides a comprehensive overview of m7GpppApG, a trinucleotide cap analog, and its role as a key component for the efficient synthesis of IVT mRNA.

The Critical Role of the 5' Cap in mRNA Function

Eukaryotic mRNA molecules are characterized by a 5' cap structure, which consists of a 7-methylguanosine (m7G) nucleotide linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge. This cap structure is pivotal for several biological processes:

-

Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex. This interaction is the rate-limiting step in cap-dependent translation initiation, facilitating the recruitment of the ribosomal machinery to the mRNA.

-

mRNA Stability: The 5' cap protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life and the overall yield of protein expression.

-

Immune Evasion: A proper cap structure helps the host cellular machinery to distinguish endogenous mRNA from foreign or viral RNA, thus preventing the activation of innate immune responses that would otherwise lead to mRNA degradation and shutdown of translation.

Co-transcriptional Capping with m7GpppApG

Traditionally, capping of IVT mRNA has been achieved through two main methods: post-transcriptional enzymatic capping and co-transcriptional capping using cap analogs.

-

Post-transcriptional Enzymatic Capping: This method involves a separate enzymatic reaction after transcription to add the cap structure. While it can be highly efficient, it requires additional purification steps and can be costly and time-consuming.

-

Co-transcriptional Capping: This method involves the inclusion of a cap analog in the in vitro transcription reaction, allowing for the direct incorporation of the cap structure at the 5' end of the nascent mRNA transcript. This "one-pot" synthesis is simpler and more cost-effective.

m7GpppApG is a trinucleotide cap analog designed for efficient co-transcriptional capping. Unlike dinucleotide cap analogs such as m7GpppG and ARCA (Anti-Reverse Cap Analog), which can be incorporated in the incorrect orientation and often result in lower capping efficiencies and yields, trinucleotide cap analogs like m7GpppApG are incorporated exclusively in the correct orientation. This is because the RNA polymerase initiates transcription with the guanosine of the ApG dinucleotide, ensuring that the m7G moiety is positioned correctly at the 5' terminus.

Quantitative Data on Trinucleotide Cap Analogs

While specific quantitative data for m7GpppApG is often proprietary, data from structurally similar trinucleotide cap analogs, such as CleanCap®, provide a strong indication of the expected performance. These analogs have been shown to significantly outperform traditional dinucleotide cap analogs.

| Parameter | m7GpppG (Standard Cap) | ARCA (Anti-Reverse Cap Analog) | Trinucleotide Cap Analogs (e.g., CleanCap®) |

| Capping Efficiency | ~60-80%[1] | ~70%[2] | >95% |

| mRNA Yield | Lower | Moderate | Higher |

| Protein Expression | Moderate | Higher than m7GpppG | Highest |

| Cap Structure | Cap-0 | Cap-0 | Cap-1 (if 2'-O-methylated) |

| Orientation | Forward and Reverse | Forward only | Forward only |

Experimental Protocols

Generalized Synthesis of a Trinucleotide Cap Analog (m7GpppApG)

The chemical synthesis of trinucleotide cap analogs is a multi-step process. Below is a generalized protocol based on established methods for similar compounds.

Materials:

-

Protected ribonucleosides (Adenosine and Guanosine)

-

Phosphoramidites

-

7-methylguanosine-5'-diphosphate (m7GDP)

-

Activating agents (e.g., 1H-tetrazole)

-

Oxidizing agents (e.g., iodine)

-

Deprotection reagents

-

Purification resins (e.g., HPLC columns)

Methodology:

-

Dinucleotide Synthesis (pApG):

-

Solid-phase or solution-phase synthesis is used to couple a protected adenosine phosphoramidite to a protected guanosine nucleoside.

-

The resulting dinucleotide is deprotected and purified.

-

-

Phosphorylation of the Dinucleotide:

-

The 5'-hydroxyl group of the ApG dinucleotide is phosphorylated to yield pApG.

-

-

Activation of m7GDP:

-

m7GDP is activated, for example, by conversion to its imidazolide derivative (m7GDP-Im).

-

-

Coupling Reaction:

-

The activated m7GDP is coupled to the phosphorylated dinucleotide (pApG) in the presence of a catalyst, such as zinc chloride, in an anhydrous organic solvent. This forms the trinucleotide structure m7GpppApG.

-

-

Purification:

-

The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

-

Co-transcriptional Capping of IVT mRNA using m7GpppApG

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)

-

m7GpppApG cap analog

-

Transcription buffer (containing MgCl2, DTT, spermidine)

-

RNase inhibitor

-

DNase I

-

RNA purification kit

Methodology:

-

Transcription Reaction Setup:

-

In a nuclease-free tube, assemble the transcription reaction on ice. A typical 20 µL reaction includes:

-

Nuclease-free water

-

10X Transcription Buffer

-

ATP, CTP, UTP (e.g., 7.5 mM each)

-

GTP (e.g., 1.5 mM)

-

m7GpppApG (e.g., 6 mM)

-

Linearized DNA template (0.5-1 µg)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

-

-

Incubation:

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNA Template Removal:

-

Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

-

RNA Purification:

-

Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions.

-

Elute the purified mRNA in nuclease-free water.

-

-

Quantification and Quality Control:

-

Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop).

-

Assess the integrity and size of the mRNA using gel electrophoresis or a Bioanalyzer.

-

Quality Control of Capped mRNA by LC-MS

Materials:

-

Purified capped mRNA sample

-

RNase H

-

DNA probe complementary to the 5' end of the mRNA

-

LC-MS system with an appropriate column (e.g., C18) and mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Mobile phases (e.g., ion-pairing reagents like HFIP and a weak base like TEA in water and methanol)

Methodology:

-

Sample Preparation (RNase H Digestion):

-

Anneal a DNA probe to the 5' end of the mRNA.

-

Digest the RNA:DNA hybrid with RNase H to cleave the 5' end of the mRNA, releasing a short capped oligonucleotide.

-

-

LC-MS Analysis:

-

Inject the digested sample into the LC-MS system.

-

Separate the capped and uncapped fragments using a reverse-phase HPLC column with an ion-pairing mobile phase gradient.

-

Detect the fragments using the mass spectrometer in negative ion mode.

-

-

Data Analysis:

-

Identify the capped and uncapped species based on their unique mass-to-charge ratios.

-

Calculate the capping efficiency by comparing the peak areas of the capped and uncapped fragments.

-

Signaling Pathways and Experimental Workflows

Cap-Dependent Translation Initiation Pathway

The initiation of translation of capped mRNA is a complex process involving multiple eukaryotic initiation factors (eIFs). The following diagram illustrates the key steps in this pathway.

Experimental Workflow for Co-transcriptional Capping

The following diagram outlines the streamlined workflow for producing capped mRNA using the co-transcriptional method with a trinucleotide cap analog like m7GpppApG.

Comparison of Capping Methodologies

This diagram provides a logical comparison between the co-transcriptional and post-transcriptional (enzymatic) capping workflows, highlighting the key differences in their processes.

Conclusion

The use of trinucleotide cap analogs like m7GpppApG represents a significant advancement in the production of high-quality IVT mRNA. The co-transcriptional capping method offers a streamlined, efficient, and cost-effective approach to generate mRNA with high capping efficiency and translational activity. For researchers, scientists, and drug development professionals, understanding the principles and practical applications of m7GpppApG is crucial for the development of next-generation mRNA-based vaccines and therapeutics. The methodologies and data presented in this guide provide a solid foundation for the implementation of this key technology in the laboratory and in biopharmaceutical manufacturing.

References

The 5' Cap: A Cornerstone of mRNA Function and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap is a defining feature of eukaryotic messenger RNA (mRNA), a specially altered nucleotide at the 5' terminus that is critical for the maturation, stability, and efficient translation of mRNA. This modification, a 7-methylguanosine (m7G) linked to the first nucleotide via an unusual 5'-5' triphosphate bridge, serves as a molecular beacon, guiding the cellular machinery to recognize and process mRNA transcripts correctly.[1][2] For researchers in the fields of molecular biology, drug development, and RNA therapeutics, a comprehensive understanding of the 5' cap's biological importance is paramount. This technical guide provides an in-depth exploration of the core functions of the 5' cap, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Biological Functions of the 5' Cap

The 5' cap orchestrates several critical events in the life of an mRNA molecule, from its synthesis in the nucleus to its translation into protein in the cytoplasm. Its primary functions can be categorized into three key areas: promoting mRNA stability, facilitating efficient translation initiation, and enabling nuclear export.

Enhancing mRNA Stability and Preventing Degradation

One of the most crucial roles of the 5' cap is to protect the mRNA transcript from degradation by 5' exonucleases.[1][3][4] This protective function significantly increases the half-life of the mRNA, ensuring that it remains intact long enough to be translated into a functional protein. The unusual 5'-5' triphosphate linkage is not a substrate for most exonucleases, which typically recognize and cleave standard 5'-3' phosphodiester bonds.

The stability conferred by the 5' cap is a key determinant of the overall level of protein expression. As illustrated in the following table, the presence of a 5' cap can dramatically increase the half-life of an mRNA molecule. For instance, a NAD+-capped RNA was found to be more stable in DXO-KO cells compared to wild-type cells, with a half-life of 6.3 hours versus 2.8 hours, respectively.

| mRNA Transcript | Condition | Half-life (t1/2) | Fold Change in Stability | Reference |

| NAD+-capped RNA | Wild-Type Cells | 2.8 hours | - | |

| NAD+-capped RNA | DXO-KO Cells | 6.3 hours | 2.25 | |

| Uncapped Luciferase mRNA | In vitro | 1.85 hours | - | |

| NAD+-capped Luciferase mRNA | In vitro | 1.12 hours | 0.61 |

Table 1: Quantitative Impact of the 5' Cap on mRNA Stability. This table summarizes experimental data demonstrating the influence of the 5' cap and related factors on mRNA half-life.

Promoting Efficient Translation Initiation

The 5' cap is a critical recognition signal for the initiation of translation. The cap-binding protein, eukaryotic initiation factor 4E (eIF4E), specifically recognizes and binds to the m7G cap. This binding event nucleates the assembly of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A. The assembled eIF4F complex then recruits the 40S ribosomal subunit to the 5' end of the mRNA, positioning it to scan for the start codon and initiate protein synthesis. This cap-dependent initiation is the primary mechanism for translation of the vast majority of eukaryotic mRNAs.

The enhancement of translation efficiency by the 5' cap is substantial. As shown in the table below, the presence of a 5' cap can lead to a dramatic increase in protein expression. For example, in vitro translation of firefly luciferase mRNA with a Medronate-FlashCap showed only 4% of the activity of a capped mRNA, but upon irradiation to release the native cap, the activity increased eight-fold.

| Reporter Gene | Cap Status | Relative Translation Efficiency | Fold Change | Reference |

| Gaussia Luciferase | Uncapped | No activity | - | |

| Gaussia Luciferase | Capped (Cap analog) | High expression | N/A | |

| Gaussia Luciferase | Capped (Vaccinia enzyme) | High expression | N/A | |

| Firefly Luciferase | Medronate-FlashCap (inactive) | 4% (of capped) | - | |

| Firefly Luciferase | Medronate-FlashCap (activated) | 33% (of capped) | 8.25 | |

| Beta-globin | m7G-capped | 1.0 (relative activity) | - | |

| Beta-globin | m2,2,7G-capped | 1.5 (relative activity) | 1.5 | |

| Beta-globin | m3,2,2,7G-capped | 0.24 (relative activity) | 0.24 |

Table 2: Quantitative Impact of the 5' Cap on Translation Efficiency. This table presents data from various studies quantifying the increase in protein synthesis from capped versus uncapped mRNA.

Facilitating Nuclear Export

Before an mRNA can be translated in the cytoplasm, it must be exported from the nucleus. The 5' cap plays a crucial role in this process by interacting with the cap-binding complex (CBC), which consists of the proteins CBP20 and CBP80. The CBC binds to the 5' cap in the nucleus and facilitates the recruitment of export factors, which then mediate the transport of the mRNA through the nuclear pore complex into the cytoplasm.

Signaling Pathways Regulating Cap-Dependent Translation

The regulation of cap-dependent translation is a key control point for gene expression and is tightly linked to cellular signaling pathways that respond to various stimuli, such as growth factors, nutrients, and stress. The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of this process.

Caption: mTOR signaling pathway regulating cap-dependent translation.

Experimental Protocols

A variety of experimental techniques are employed to study the biological importance of the 5' cap. Below are detailed methodologies for key experiments.

In Vitro Transcription and Translation of Capped and Uncapped mRNA

This protocol describes the synthesis of mRNA with and without a 5' cap, followed by an in vitro translation assay to assess the impact of the cap on protein expression.

Materials:

-

Linearized DNA template containing a T7 promoter and the gene of interest (e.g., luciferase)

-

T7 RNA Polymerase

-

NTPs (ATP, CTP, GTP, UTP)

-

Cap analog (e.g., m7G(5')ppp(5')G)

-

RNase inhibitor

-

DNase I

-

Rabbit reticulocyte lysate in vitro translation kit

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

In Vitro Transcription (IVT):

-

Set up two separate IVT reactions, one for capped mRNA and one for uncapped mRNA.

-

For the capped reaction, add the cap analog to the reaction mixture at a 4:1 ratio with GTP. For the uncapped reaction, omit the cap analog.

-